![molecular formula C11H10N6S2 B2459379 4-Methyl-5-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine CAS No. 315705-10-3](/img/structure/B2459379.png)
4-Methyl-5-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a small molecule with the chemical formula C15H15N5OS . It belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 only .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The structure also includes a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .Physical And Chemical Properties Analysis
The average mass of this compound is 313.378 Da and the monoisotopic mass is 313.099730817 Da . The chemical formula is C15H15N5OS .Wissenschaftliche Forschungsanwendungen
Role in Drug Discovery
Pyrimidine and its derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics . Pyrimidine is used as parent substance for the synthesis of a wide variety of heterocyclic compounds and raw material for drug synthesis .
Antihypertensive Activity
Pyrimidine derivatives are vital in several biological activities, including antihypertensive activity . Overactivation of the Renin-angiotensin system is the main cause of hypertension, and pyrimidine derivatives have shown potential in addressing this issue .
Anticancer Activity
Pyrimidine derivatives have shown significant anticancer activity . For instance, a series of novel 2-Phenylaminopyrimidine (PAP) derivatives structurally related to STI-571 were designed and synthesized, showing antiproliferative effects in human chronic myeloid leukemia K562 cells .
Antimicrobial Activity
Pyrimidine derivatives have also demonstrated antimicrobial activity . For example, a new series of 3-substituted-7-(2-chloro-6-ethoxypyridin-4-yl)-9-(2,4-dichlorophenyl)-2-methylpyrido [3,2:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives were synthesized and screened for their antimicrobial activity .
Anti-inflammatory and Antioxidant Activity
Pyrimidine derivatives have shown anti-inflammatory and antioxidant activity . They have been found to inhibit the overactive immune response that leads to inflammation, and they also neutralize harmful free radicals in the body .
Neuroprotective Effect
Based on molecular modeling studies, a series of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives were designed and synthesized. In particular, one compound exhibited significant inhibitory activity against c-Abl and a potent neuroprotective effect against MPP±induced SH-SY5Y cell death .
Treatment of Leukemia
Imatinib, a polytopic molecule structurally characterized only in the form of its piperazin-1-ium salt, is one of the most used therapeutic agents to treat leukemia, which specifically inhibits the activity of tyrosine kinases .
Inhibition of Collagen Synthesis
Pyrimidine derivatives have been found to inhibit collagen synthesis in various models of fibrosis . This property makes them potential therapeutic agents for diseases characterized by excessive collagen deposition, such as liver fibrosis and keloids .
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication .
Mode of Action
This inhibition could prevent the phosphorylation of other proteins necessary for cell cycle progression, effectively halting the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. By preventing the activation of proteins necessary for DNA replication and cell division, the compound can halt the proliferation of cells . This could have downstream effects on tissue growth and development.
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation due to the interruption of the cell cycle . This could potentially be used to control the growth of cancer cells, which often have dysregulated cell cycles.
Eigenschaften
IUPAC Name |
4-methyl-5-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6S2/c1-6-8(19-9(12)15-6)7-5-18-11(16-7)17-10-13-3-2-4-14-10/h2-5H,1H3,(H2,12,15)(H,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVNBKUGDCJKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-(2-methoxyethyl)piperidine-3-carboxamide](/img/structure/B2459301.png)
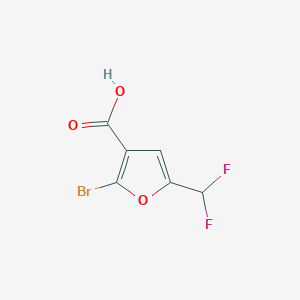

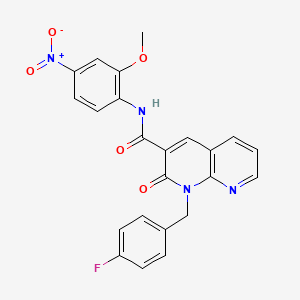
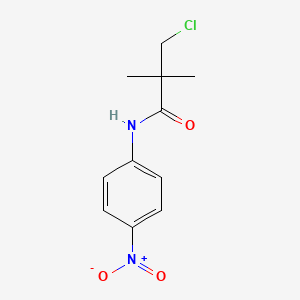
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2459307.png)

![(3,5-Dichlorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2459310.png)
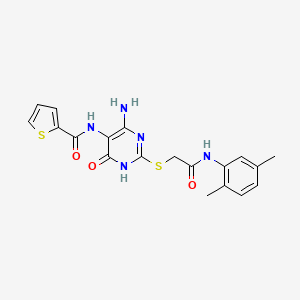
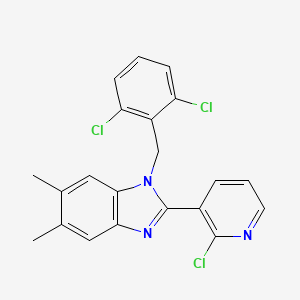

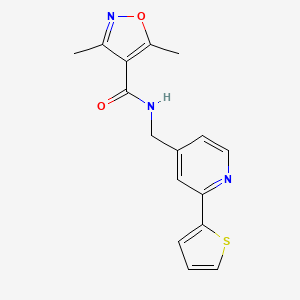
![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2459319.png)